molecular formula C25H48O2 B15176284 Henicosyl methacrylate CAS No. 45296-31-9

Henicosyl methacrylate

Cat. No.: B15176284
CAS No.: 45296-31-9
M. Wt: 380.6 g/mol
InChI Key: BYFBMQIXUIFFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Henicosyl methacrylate, also known as henicosyl 2-methylprop-2-enoate, is a chemical compound with the molecular formula C25H48O2. It is an ester of methacrylic acid and henicosanol, characterized by its long alkyl chain. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial and scientific fields .

Preparation Methods

Henicosyl methacrylate can be synthesized through the esterification of methacrylic acid with henicosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:

Methacrylic acid+HenicosanolHenicosyl methacrylate+Water\text{Methacrylic acid} + \text{Henicosanol} \rightarrow \text{this compound} + \text{Water} Methacrylic acid+Henicosanol→Henicosyl methacrylate+Water

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .

Chemical Reactions Analysis

Henicosyl methacrylate undergoes various chemical reactions, primarily involving its methacrylate group. Some of the key reactions include:

Scientific Research Applications

Henicosyl methacrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of henicosyl methacrylate involves its ability to undergo polymerization and form stable polymeric structures. The methacrylate group is highly reactive and can participate in various polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers exhibit desirable mechanical and chemical properties, making them suitable for a wide range of applications .

Comparison with Similar Compounds

Henicosyl methacrylate can be compared with other long-chain methacrylate esters, such as:

    Stearyl methacrylate: Similar to this compound, stearyl methacrylate has a long alkyl chain but with 18 carbon atoms. It is used in similar applications but may offer different mechanical properties due to the shorter chain length.

    Behenyl methacrylate: This compound has a 22-carbon alkyl chain, making it slightly longer than this compound. .

This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for specialized applications.

Properties

CAS No.

45296-31-9

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

henicosyl 2-methylprop-2-enoate

InChI

InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-25(26)24(2)3/h2,4-23H2,1,3H3

InChI Key

BYFBMQIXUIFFAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.